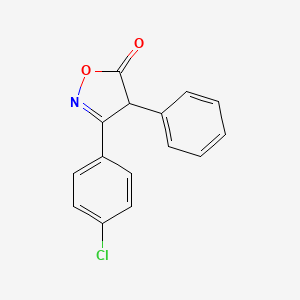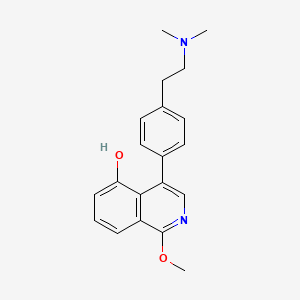![molecular formula C17H18N2 B12896650 (E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine CAS No. 62473-20-5](/img/structure/B12896650.png)
(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(Pyrrolidin-1-yl)benzylidene)aniline is an organic compound that features a pyrrolidine ring attached to a benzylidene aniline structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Pyrrolidin-1-yl)benzylidene)aniline typically involves the condensation of 4-(pyrrolidin-1-yl)benzaldehyde with aniline. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond between the aldehyde and the amine group of aniline.
Industrial Production Methods
Industrial production of N-(4-(Pyrrolidin-1-yl)benzylidene)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
N-(4-(Pyrrolidin-1-yl)benzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
N-(4-(Pyrrolidin-1-yl)benzylidene)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(4-(Pyrrolidin-1-yl)benzylidene)aniline involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions contributes to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(4-(Pyrrolidin-1-yl)benzyl)aniline
- N-(4-(Pyrrolidin-1-yl)phenyl)methanamine
- N-(4-(Pyrrolidin-1-yl)benzylidene)benzylamine
Uniqueness
N-(4-(Pyrrolidin-1-yl)benzylidene)aniline is unique due to the presence of both the pyrrolidine ring and the benzylidene aniline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
62473-20-5 |
|---|---|
分子式 |
C17H18N2 |
分子量 |
250.34 g/mol |
IUPAC 名称 |
N-phenyl-1-(4-pyrrolidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C17H18N2/c1-2-6-16(7-3-1)18-14-15-8-10-17(11-9-15)19-12-4-5-13-19/h1-3,6-11,14H,4-5,12-13H2 |
InChI 键 |
MJJOHRXMCGKBRB-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12896571.png)
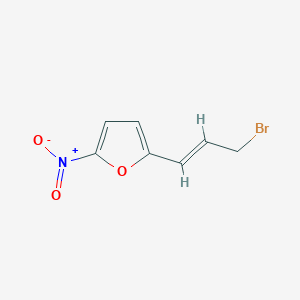
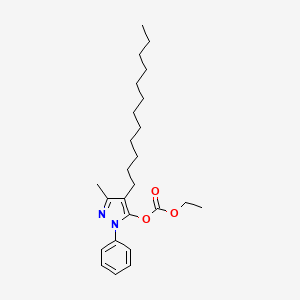
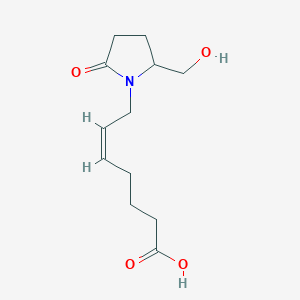
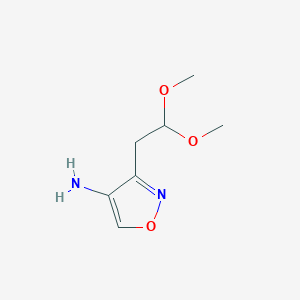
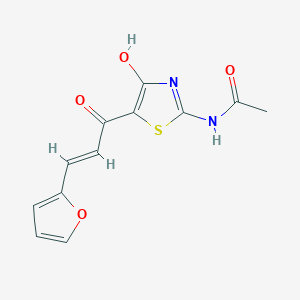
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)
